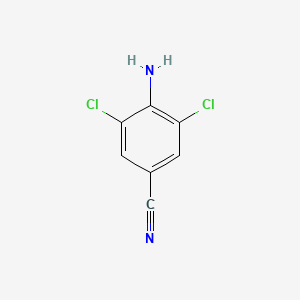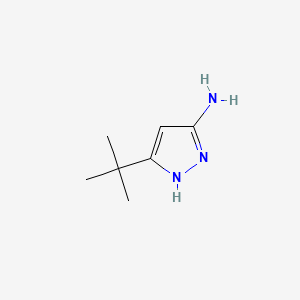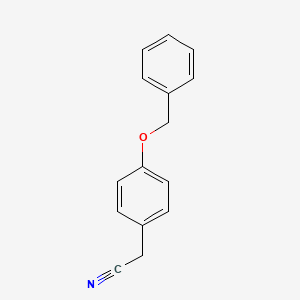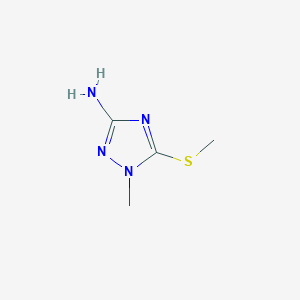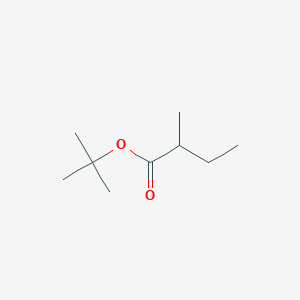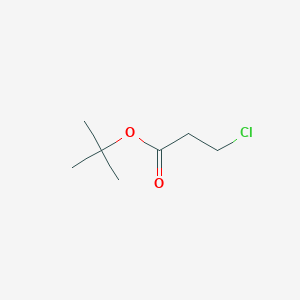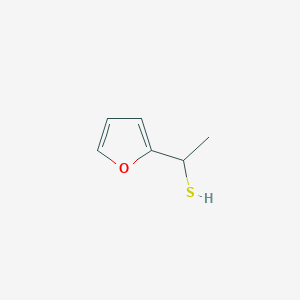
2-(Biphényl-2-yloxy)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-2-yloxy)ethanamine is a phenethylamine derivative with psychoactive properties. It has a molecular formula of C14H15NO and a molecular weight of 213.27 g/mol. This compound is known for its unique structure, which consists of a biphenyl group attached to an ethanamine moiety through an oxygen atom.
Applications De Recherche Scientifique
2-(Biphenyl-2-yloxy)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its psychoactive properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as a building block for liquid crystals.
Mécanisme D'action
Target of Action
It is structurally similar to 1-biphenyl-2-ylmethanamine, which targets dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If we consider its structural similarity to 1-biphenyl-2-ylmethanamine, it may interact with its target, dpp-4, leading to changes in the metabolism of incretin hormones .
Pharmacokinetics
A structurally similar compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Analyse Biochimique
Biochemical Properties
2-(Biphenyl-2-yloxy)ethanamine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s structure allows it to bind to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate. Additionally, 2-(Biphenyl-2-yloxy)ethanamine can interact with neurotransmitter receptors, potentially affecting neurotransmission processes .
Cellular Effects
2-(Biphenyl-2-yloxy)ethanamine has been observed to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to changes in gene expression and cellular metabolism. In certain cell types, 2-(Biphenyl-2-yloxy)ethanamine has been shown to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 2-(Biphenyl-2-yloxy)ethanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2-(Biphenyl-2-yloxy)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Biphenyl-2-yloxy)ethanamine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-(Biphenyl-2-yloxy)ethanamine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Biphenyl-2-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
2-(Biphenyl-2-yloxy)ethanamine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux of various substrates, leading to changes in metabolite levels. The compound’s interaction with these enzymes can also affect the metabolism of other co-administered drugs, indicating potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2-(Biphenyl-2-yloxy)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cellular membranes easily .
Subcellular Localization
2-(Biphenyl-2-yloxy)ethanamine is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity within these compartments is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-2-yloxy)ethanamine typically involves the use of amine transaminases. One common method is the reaction of biphenyl-2-ol with ethylene oxide in the presence of a base to form 2-(biphenyl-2-yloxy)ethanol, which is then converted to the corresponding amine using amine transaminases.
Industrial Production Methods
Industrial production of 2-(Biphenyl-2-yloxy)ethanamine often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Biphenyl-2-yloxy)ethanamine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to benzene, the biphenyl group in this compound can undergo electrophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Nucleophilic Substitution Reactions: The oxygen atom in the biphenyl-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Biphenylyloxy)ethanamine: Similar structure but different substitution pattern.
Phenethylamine: The parent compound with a simpler structure.
2C-H (2,5-Dimethoxyphenethylamine): Another phenethylamine derivative with psychoactive properties.
Uniqueness
2-(Biphenyl-2-yloxy)ethanamine is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in unique ways compared to simpler phenethylamine derivatives.
Propriétés
IUPAC Name |
2-(2-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCHQRPPCLSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

